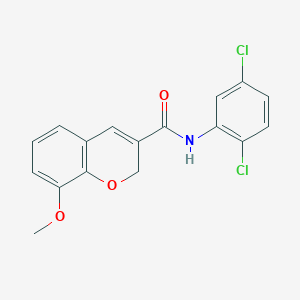

N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO3/c1-22-15-4-2-3-10-7-11(9-23-16(10)15)17(21)20-14-8-12(18)5-6-13(14)19/h2-8H,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDGFCIPJVDDMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

FeCl₃-Catalyzed Intramolecular Alkyne-Carbonyl Metathesis

A high-yield route to 3-substituted 2H-chromenes involves FeCl₃-catalyzed intramolecular alkyne-carbonyl metathesis. Starting with 2-hydroxy-5-methoxybenzaldehyde, propargylation of the phenolic hydroxyl group generates an alkynyl ether intermediate. Treatment with FeCl₃ (15 mol%) in acetonitrile induces cyclization via alkyne-carbonyl metathesis, forming the 2H-chromene scaffold with a formyl group at position 3. Subsequent oxidation of the aldehyde to a carboxylic acid using KMnO₄ or Jones reagent yields 8-methoxy-2H-chromene-3-carboxylic acid (Scheme 1).

Scheme 1. FeCl₃-mediated synthesis of 8-methoxy-2H-chromene-3-carboxylic acid.

- Propargyl bromide, K₂CO₃, DMF, 60°C.

- FeCl₃ (15 mol%), CH₃CN, reflux.

- KMnO₄, H₂O/acetone, 0°C.

This method offers scalability (up to 85% yield for analogous chromenes) and tolerates electron-donating and withdrawing substituents on the aromatic ring.

Vilsmeier-Haack Formylation Followed by Oxidation

Chromone-3-carbaldehydes are accessible via Vilsmeier-Haack formylation of 2-hydroxyacetophenones. Adapting this method, 2-hydroxy-5-methoxyacetophenone undergoes formylation with POCl₃ and DMF to yield 8-methoxy-4-oxo-4H-chromene-3-carbaldehyde. Reduction of the 4-keto group (e.g., using NaBH₄) generates the 2H-chromene analog, followed by oxidation of the aldehyde to the carboxylic acid (Scheme 2).

Scheme 2. Vilsmeier-Haack route to 8-methoxy-2H-chromene-3-carboxylic acid.

- POCl₃, DMF, 0°C → RT.

- NaBH₄, MeOH, 0°C.

- CrO₃, H₂SO₄, acetone, 0°C.

While this pathway introduces an extra reduction step, it benefits from the commercial availability of starting materials and high regioselectivity.

Amidation Strategies for Carboxamide Formation

Acid Chloride Intermediate Route

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. Subsequent reaction with 2,5-dichloroaniline in the presence of triethylamine (TEA) as a base affords the target carboxamide (Scheme 3).

Scheme 3. Amidation via acid chloride intermediate.

- SOCl₂, reflux, 4 h.

- 2,5-Dichloroaniline, TEA, CH₂Cl₂, 0°C → RT.

This method is widely employed for carboxamide synthesis, with yields exceeding 75% for similar chromene derivatives.

Direct Coupling Using Carbodiimide Reagents

Alternative activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables direct coupling with 2,5-dichloroaniline in dichloromethane or DMF. This approach avoids handling corrosive SOCl₂ and is suitable for acid-sensitive substrates.

One-Pot Tandem Cyclization-Amidation Approaches

Copper-Catalyzed Cyclization and Amidation

A tandem protocol involves copper(II)-catalyzed cyclization of salicylaldehyde derivatives with propargylamines, followed by in situ amidation. For example, reacting 2-hydroxy-5-methoxybenzaldehyde with N-(prop-2-yn-1-yl)-2,5-dichlorobenzamide in the presence of Cu(ClO₄)₂ yields the target compound directly (Scheme 4).

Scheme 4. Copper-mediated one-pot synthesis.

- Cu(ClO₄)₂ (10 mol%), toluene/dioxane (1:4), 60°C, 12 h.

This method streamlines synthesis but requires optimization to suppress side reactions such as over-oxidation.

Comparative Analysis of Synthetic Routes

*Yields estimated from analogous reactions in literature.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the carboxamide can be reduced to form an amine.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

Oxidation: Formation of 8-methoxy-2H-chromene-3-carboxylic acid.

Reduction: Formation of N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide is primarily investigated for its pharmacological properties. Research indicates its potential as:

- Anticancer agent : Exhibits inhibitory effects on cancer cell proliferation by targeting specific enzymes involved in tumor growth.

- Anti-inflammatory agent : May inhibit enzymes linked to inflammatory pathways, suggesting utility in treating inflammatory diseases.

- Antimicrobial properties : Studies show effectiveness against various pathogens, making it a candidate for developing new antimicrobial therapies.

Biological Studies

The compound serves as a valuable tool in biological research:

- Enzyme inhibition studies : It interacts with specific enzymes, potentially modulating their activity and providing insights into metabolic pathways.

- Cellular signaling investigations : Its ability to disrupt signaling pathways can help elucidate mechanisms underlying disease processes.

Industrial Applications

In industry, this compound is utilized for:

- Synthesis of complex molecules : Acts as a building block in organic synthesis, facilitating the development of novel compounds.

- Material science : Its unique properties make it suitable for creating new materials or specialty chemicals.

Case Studies and Research Findings

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines by inducing apoptosis through specific signaling pathways.

- Anti-inflammatory Effects : Animal models showed that administration of this compound reduced inflammatory markers and symptoms in conditions such as arthritis and colitis.

- Antimicrobial Efficacy : Laboratory tests revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately resulting in the inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Key Observations :

- Functional Group Impact: Cyano or trifluoromethyl substitutions (as in and ) enhance polarity and bioavailability, whereas methoxy groups (e.g., 8-methoxy on chromene) influence electron density and steric accessibility .

Chromene Derivatives with Heterocyclic Modifications

| Compound Name | Structural Features | Unique Attributes | Reference |

|---|---|---|---|

| N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide | Bithiophene-ethyl chain attached to chromene | Enhanced electronic properties for applications in organic semiconductors or fluorescence sensors | |

| 8-Methoxyflavone | Flavonoid backbone with methoxy group | Antioxidant properties due to phenolic structure; lacks carboxamide functionality |

Key Observations :

- Electronic Properties : The bithiophene derivative () highlights how conjugated systems improve charge transport, a feature absent in the target compound but relevant for materials science applications.

- Biological vs. Material Applications : The carboxamide linkage in the target compound may prioritize biological interactions (e.g., enzyme inhibition) over electronic performance compared to bithiophene derivatives .

Biological Activity

N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the chromene class of compounds. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A chromene core

- A methoxy group at the 8-position

- A carboxamide functional group at the 3-position

- A dichlorophenyl substituent at the nitrogen atom

This structural configuration enhances its biological activity and stability, making it a valuable candidate for further research.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation. It interacts favorably with active sites of various enzymes, leading to their inhibition.

- Binding Affinity : The presence of the dichlorophenyl group increases the binding affinity to molecular targets, while the methoxy group contributes to stability and bioavailability .

Anticancer Activity

Research indicates that this compound possesses notable cytotoxic effects against various cancer cell lines. The following table summarizes findings from studies evaluating its cytotoxicity:

In these studies, the compound demonstrated significant inhibition of cell viability compared to positive controls such as etoposide and camptothecin.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Its effectiveness against various pathogens has been evaluated through minimum inhibitory concentration (MIC) assays:

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Case Studies and Research Findings

- Inhibition of Cancer Cell Proliferation : A study conducted on MDA-MB-231 cells showed that treatment with this compound resulted in a significant reduction in cell growth and induction of apoptosis through caspase activation .

- Molecular Docking Studies : Computational studies have indicated that this compound binds effectively to active sites of enzymes involved in metabolic pathways, suggesting its potential as a multitarget drug.

- Cytotoxicity Assessment : The cytotoxicity profile was evaluated using XTT assays across multiple cancer cell lines, confirming its selective activity against malignant cells while exhibiting lower toxicity towards normal cells .

Q & A

Q. What is the recommended synthetic pathway for N-(2,5-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide, and what methodological considerations are critical for reproducibility?

Answer: The synthesis of chromene-carboxamide derivatives typically involves multi-step reactions, such as:

Claisen Rearrangement : For constructing the chromene backbone, thermal rearrangement of allyloxy precursors (e.g., 8-methoxy-2H-chromene intermediates) in solvents like N,N-diethyl aniline at 180–200°C .

Carboxamide Coupling : Reacting the chromene-carboxylic acid intermediate with 2,5-dichloroaniline using coupling agents (e.g., DCC or EDC) in anhydrous DMF.

Purification : Flash column chromatography (silica gel) followed by recrystallization from acetone or DMF to obtain high-purity crystals for structural validation .

Key Considerations :

- Strict anhydrous conditions to prevent hydrolysis of the carboxamide group.

- Optimize reaction time and temperature to avoid side products like over-oxidized chromene derivatives.

Q. What analytical techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

Answer: Primary Techniques :

- Single-Crystal X-ray Diffraction (SC-XRD) : Critical for confirming the 3D structure, particularly the orientation of the dichlorophenyl and methoxy groups .

- NMR Spectroscopy : Use H/C NMR to verify substituent positions (e.g., methoxy at C8, dichlorophenyl at C3). Discrepancies in chemical shifts may arise from solvent polarity or crystallographic packing effects .

- HPLC-MS : Ensure >98% purity and detect trace impurities (e.g., dechlorinated byproducts).

Resolving Data Contradictions : - Cross-validate with SC-XRD to resolve ambiguous NOE correlations or splitting patterns in NMR.

- Replicate analyses under standardized conditions (e.g., same solvent, temperature) .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound in large-scale syntheses?

Answer: Optimization Strategies :

- Catalyst Screening : Test palladium or copper catalysts for improved coupling efficiency during carboxamide formation .

- Solvent Effects : Replace DMF with THF or acetonitrile to reduce side reactions while maintaining solubility .

- Scale-Up Adjustments : Use continuous-flow reactors for Claisen rearrangement to enhance thermal control and reduce decomposition .

Yield Metrics : - Pilot studies report yields of 55–65% for similar chromene-carboxamides under optimized conditions .

Q. What methodologies are recommended for evaluating the biological activity of this compound, and how should contradictory in vitro/in vivo results be addressed?

Answer: Activity Profiling :

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays. Dose-response curves (IC) should be validated with triplicate runs .

- In Vivo Models : Use xenograft models (e.g., murine cancer lines) to assess pharmacokinetics and toxicity. Monitor plasma stability via LC-MS .

Addressing Contradictions : - Verify compound integrity post-administration (e.g., metabolic degradation via liver microsome assays).

- Adjust formulations (e.g., PEGylation) to improve bioavailability if in vivo activity is lower than in vitro predictions .

Q. How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound?

Answer: Computational Workflow :

Docking Studies : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2, tubulin). Prioritize poses where the dichlorophenyl group engages in hydrophobic pockets .

MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the methoxy group under physiological conditions .

QSAR Modeling : Corrogate electronic parameters (e.g., Hammett constants for chloro substituents) with bioactivity data to guide derivative design .

Q. What safety and handling protocols are critical for laboratory work with this compound?

Answer: Safety Measures :

- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and respiratory masks (N95) to prevent inhalation of crystalline dust .

- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile byproducts (e.g., chlorinated solvents) .

Spill Management : - Neutralize acidic residues with sodium bicarbonate before disposal. Avoid aqueous washes to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.